molecular formula C22H23ClN4O2 B11151095 4-[4-(3-chlorophenyl)piperazino]-N-(1H-indol-6-yl)-4-oxobutanamide

4-[4-(3-chlorophenyl)piperazino]-N-(1H-indol-6-yl)-4-oxobutanamide

Cat. No.: B11151095
M. Wt: 410.9 g/mol
InChI Key: XSHMAVYBAZXJIY-UHFFFAOYSA-N
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Description

4-[4-(3-chlorophenyl)piperazino]-N-(1H-indol-6-yl)-4-oxobutanamide is a complex organic compound that features a piperazine ring, a chlorophenyl group, and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-chlorophenyl)piperazino]-N-(1H-indol-6-yl)-4-oxobutanamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone . The chlorophenyl group is then introduced via a nucleophilic substitution reaction.

The indole moiety is synthesized separately, often through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The final step involves coupling the piperazine derivative with the indole moiety through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-chlorophenyl)piperazino]-N-(1H-indol-6-yl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group in the butanamide chain can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

4-[4-(3-chlorophenyl)piperazino]-N-(1H-indol-6-yl)-4-oxobutanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(3-chlorophenyl)piperazino]-N-(1H-indol-6-yl)-4-oxobutanamide involves its interaction with specific molecular targets in the body. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological pathways . The piperazine ring can enhance the pharmacokinetic properties of the compound, improving its bioavailability and stability.

Comparison with Similar Compounds

4-[4-(3-chlorophenyl)piperazino]-N-(1H-indol-6-yl)-4-oxobutanamide can be compared with other indole and piperazine derivatives:

The uniqueness of this compound lies in its combined structural features, which confer a distinct set of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H23ClN4O2

Molecular Weight

410.9 g/mol

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1H-indol-6-yl)-4-oxobutanamide

InChI

InChI=1S/C22H23ClN4O2/c23-17-2-1-3-19(14-17)26-10-12-27(13-11-26)22(29)7-6-21(28)25-18-5-4-16-8-9-24-20(16)15-18/h1-5,8-9,14-15,24H,6-7,10-13H2,(H,25,28)

InChI Key

XSHMAVYBAZXJIY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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